3'-Methyl-3-(2-methylphenyl)propiophenone
CAS No.: 898789-07-6
Cat. No.: VC3870008
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898789-07-6 |
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Molecular Formula | C17H18O |
Molecular Weight | 238.32 g/mol |
IUPAC Name | 3-(2-methylphenyl)-1-(3-methylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3 |
Standard InChI Key | FTLWJJHYWFMCDP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C |
Introduction
Chemical and Physical Properties
Structural Characteristics
3'-Methyl-3-(2-methylphenyl)propiophenone features a propiophenone backbone substituted with methyl groups at the 3' position of the benzene ring and the 2-position of the adjacent phenyl group. This substitution pattern enhances its steric and electronic properties, making it amenable to further functionalization in drug synthesis . Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinctive peaks at δ 7.79–7.70 (m, 2H), δ 7.50–7.32 (m, 2H), and δ 2.41 (s, 3H) corresponding to aromatic protons and methyl groups .
Thermodynamic Parameters
The compound’s physical properties are critical for industrial handling:
Property | Value |
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Boiling Point | 388.9 ± 21.0 °C (Predicted) |
Density | 1.032 ± 0.06 g/cm³ |
Molecular Weight | 238.32 g/mol |
Refractive Index | Not reported |
These values are derived from computational predictions and experimental analogs . The absence of experimental refractive index data suggests an area for further characterization.
Synthesis Methodologies
Grignard Reaction Step
The synthesis begins with m-tolualdehyde reacting with an ethyl Grignard reagent (e.g., ethyl magnesium chloride) in tetrahydrofuran (THF) at ≤10°C. This step produces 3'-methyl phenylpropanol through nucleophilic addition, achieving a 98% yield . Key parameters include:
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Temperature control: Critical to prevent side reactions.
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Solvent recovery: THF is reclaimed via reduced-pressure distillation, enhancing process sustainability .
Catalytic Oxidation
The alcohol intermediate undergoes oxidation using oxygen (2–5 MPa) and a ternary catalyst system comprising:
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Nitroxide radicals: 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) or derivatives.
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Inorganic bromides: HBr or NaBr.
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Nitrites: tert-Butyl nitrite or NaNO₂.
This method achieves 90–93% yield at 80–120°C in acetonitrile or aqueous media, outperforming traditional stoichiometric oxidants like chromium reagents . The catalyst’s reusability reduces costs and environmental impact.
Pharmaceutical Applications
Role in Bupropion Analog Synthesis
3'-Methyl-3-(2-methylphenyl)propiophenone is a precursor to bupropion analogs, which inhibit norepinephrine and dopamine reuptake. The compound’s methyl groups enhance metabolic stability, extending the drug’s half-life . Comparative studies show that analogs derived from this intermediate exhibit fewer side effects than first-generation antidepressants .
Industrial Scalability
The patented synthesis route’s high yield (>90%) and catalyst recycling capability make it economically viable for ton-scale production. A 500 mmol batch produces 76.64 g of product with 99% purity by liquid chromatography .
Comparative Analysis with Related Compounds
Structural analogs
Future Research Directions
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Toxicological profiling: Acute and chronic exposure studies.
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Catalyst optimization: Developing non-halogenated catalysts to enhance green chemistry metrics.
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Expanded applications: Exploration in polymer science as a crosslinking agent.
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